N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride
Description
Chemical Structure and Classification
N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride belongs to the chemical class of fluorinated acetamide derivatives. The base compound, N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide, possesses the molecular formula C₁₁H₁₁FN₂O with a molecular weight of 206.22 grams per mole. The compound features a distinctive structural architecture comprising three key functional components: a 2-fluorophenyl ring system, a propargyl amino group, and an acetamide linkage.
The structural analysis reveals that the compound contains a fluorine atom positioned at the ortho position of the phenyl ring, which significantly influences its electronic properties and biological interactions. The propargyl group (prop-2-yn-1-yl) introduces an alkyne functionality that provides opportunities for diverse chemical transformations. The SMILES notation for the base compound is represented as C#CCNCC(=O)Nc1ccccc1F, which clearly delineates the connectivity between these functional groups.
The hydrochloride salt form enhances the compound's solubility characteristics and stability profile. Similar fluorophenyl acetamide compounds have been extensively studied, with related structures such as 2-Amino-N-(2-fluorophenyl)acetamide hydrochloride demonstrating comparable structural features with molecular formula C₈H₁₀ClFN₂O and molecular weight of 204.63. The classification of these compounds within the broader family of fluorinated amides reflects their importance in pharmaceutical chemistry.
| Structural Component | Chemical Feature | Functional Significance |
|---|---|---|
| 2-Fluorophenyl ring | Aromatic system with fluorine substitution | Enhanced binding affinity and selectivity |
| Propargyl group | Terminal alkyne functionality | Chemical modification opportunities |
| Acetamide linkage | Amide bond connection | Structural stability and biological activity |
| Hydrochloride salt | Ionic form | Improved solubility and stability |
Research Significance and Academic Value
The research significance of this compound stems from its unique combination of structural features that contribute to its potential therapeutic applications. The presence of the fluorine atom in the phenyl ring represents a strategic modification that has been demonstrated to enhance biological activity in numerous pharmaceutical compounds. Studies have shown that fluoro substitution can significantly increase potency and selectivity in enzyme inhibition, as demonstrated in research on fucosidase inhibitors where "a fluoro group on the phenyl ring greatly increased its potency and selectivity".
The propargyl functionality introduces additional academic value through its compatibility with click chemistry methodologies. Research has demonstrated that propargyl-containing compounds serve as versatile intermediates for the synthesis of complex molecular architectures. The development of synthetic methodologies for propargyl amides has been extensively investigated, with studies showing that "chiral propargyl amides are particularly useful structural units in organic synthesis". This structural feature enables the compound to serve as a building block for more complex pharmaceutical agents through established synthetic transformations.
From a mechanistic perspective, the academic value of this compound extends to its potential role in understanding structure-activity relationships in fluorinated pharmaceuticals. The systematic study of fluorophenyl acetamide derivatives has provided insights into how fluorine substitution patterns influence biological activity. Research investigating related compounds has revealed that different fluorine substitution patterns can dramatically alter inhibition potency, with studies noting that "the addition of two or three fluoro groups decreased their inhibition potency", highlighting the importance of precise structural optimization.
The compound's significance in contemporary medicinal chemistry research is further underscored by its potential applications in prodrug development. Recent investigations into platinum-triggered bond cleavage mechanisms have explored propargyl-containing compounds for controlled drug release applications. Studies have demonstrated that "metal-mediated decaging of N-propargyl handles has been widely explored to modulate the cytotoxic activity of antineoplastic drugs in a controlled manner", indicating the broader therapeutic potential of compounds containing propargyl functionalities.
Review of Current Research Progress
Current research progress on this compound and related compounds has focused on several key areas of investigation. Synthetic methodology development has emerged as a primary research direction, with significant advances in the preparation of fluorinated amide derivatives. Recent work has established efficient synthetic routes for related compounds, including the development of one-pot approaches for fluorinated amide synthesis through radical N-perfluoroalkylation processes. These methodological advances have enabled researchers to access diverse fluorinated amide structures with improved efficiency and scope.
Biological activity investigations have revealed promising results for compounds containing similar structural motifs. Research on fluorophenyl acetamide derivatives has demonstrated significant enzyme inhibition capabilities, particularly in the context of glycosidase inhibitors. Studies have shown that strategic fluorine substitution can lead to compounds with "very potent and selective inhibition" properties, with some derivatives exhibiting "about 18-fold stronger effects" compared to parent compounds. These findings have implications for the development of therapeutic agents targeting specific enzymatic pathways.
Mechanistic studies have provided valuable insights into the molecular interactions of fluorophenyl acetamide compounds. Research utilizing computational approaches has explored the binding modes and selectivity profiles of these compounds with their biological targets. The incorporation of fluorine atoms has been shown to enhance binding affinity through specific intermolecular interactions, contributing to improved pharmacological profiles. Studies have indicated that "the presence of the fluorine atom in the phenyl ring may enhance its binding affinity and selectivity towards specific biological targets".
Chemical transformation studies have explored the synthetic utility of propargyl-containing acetamide derivatives. Recent investigations into gold-catalyzed cyclization reactions have demonstrated that "propargylic amides" can undergo efficient cyclization processes to form heterocyclic products. These transformations expand the synthetic applications of such compounds and provide pathways for accessing diverse molecular scaffolds. Additionally, research has shown that propargyl functionalities can be utilized in cross-coupling reactions, with studies demonstrating "formal cross-coupling of amines and carboxylic acids to form carbon-carbon bonds".
Current research trends indicate increasing interest in the development of fluorinated compounds for pharmaceutical applications. The synthesis of polar aromatic substituted terminal alkynes containing propargyl functionalities has been actively pursued, with research focusing on compounds that "could potentially be incorporated into" larger molecular frameworks. These developments suggest continued growth in the investigation of compounds structurally related to this compound.
| Research Area | Key Findings | Implications |
|---|---|---|
| Synthetic Methodology | One-pot fluorinated amide synthesis | Improved accessibility |
| Biological Activity | Enhanced enzyme inhibition | Therapeutic potential |
| Mechanistic Studies | Fluorine-mediated binding enhancement | Structure optimization |
| Chemical Transformations | Gold-catalyzed cyclization reactions | Synthetic versatility |
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(prop-2-ynylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O.ClH/c1-2-7-13-8-11(15)14-10-6-4-3-5-9(10)12;/h1,3-6,13H,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUNFDGGSPOJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(=O)NC1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2-fluoroaniline or 2-fluorophenylamine as the aromatic amine source.
- Propargylamine (prop-2-yn-1-ylamine) or a protected derivative.
- Chloroacetyl chloride or 2-chloroacetamide derivatives for acetamide backbone formation.
- Hydrochloric acid (HCl) for salt formation.
Reaction Steps
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of N-(2-fluorophenyl)acetamide intermediate | React 2-fluoroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane at 0–5 °C | N-(2-fluorophenyl)chloroacetamide intermediate |
| 2 | Nucleophilic substitution with propargylamine | Treat the above intermediate with propargylamine in a polar aprotic solvent (e.g., DMF) at room temperature to 50 °C | N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
| 3 | Formation of hydrochloride salt | Bubble dry HCl gas or add HCl solution in an appropriate solvent (e.g., ether or ethanol) to the free base compound | N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride salt |
Detailed Reaction Conditions and Notes
Protection and Deprotection: If any protecting groups are used on the amine functionalities, they are removed typically by hydrogenolysis or acid/base treatment before salt formation. For example, benzyl carbamate (CBZ) protecting groups can be removed by catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
Coupling Reagents: For amide bond formation, coupling reagents such as carbodiimides (e.g., EDCI, DCC) or uronium salts can be employed to improve yield and selectivity if direct acylation is inefficient.
Base Selection: Triethylamine or other organic bases are used to neutralize HCl generated during acylation and to maintain reaction pH.
Solvent Choice: Dichloromethane and DMF are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution.
Purification: The final hydrochloride salt is typically purified by recrystallization from ethanol or ethyl acetate/ether mixtures to enhance purity and crystallinity.
Example Synthetic Scheme (Conceptual)
2-Fluoroaniline + ClCH2COCl + Et3N → N-(2-fluorophenyl)chloroacetamide intermediate
N-(2-fluorophenyl)chloroacetamide + propargylamine → N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide + HCl → this compound
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acylation temperature | 0–5 °C | Controls side reactions |
| Base | Triethylamine (1.1 eq) | Neutralizes HCl |
| Solvent for acylation | Dichloromethane | Good solubility and inertness |
| Nucleophilic substitution temp | Room temp to 50 °C | Propargylamine reacts efficiently |
| Solvent for substitution | DMF or similar polar aprotic | Enhances nucleophilicity |
| Deprotection | Pd/C, H2, room temp | Removes CBZ without alkyne reduction |
| Salt formation | HCl gas or solution | Forms stable hydrochloride salt |
| Purification | Recrystallization from ethanol/ether | Yields pure crystalline product |
Chemical Reactions Analysis
Types of Reactions
“N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, solvents like acetone or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
“N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s action.
Comparison with Similar Compounds
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
This compound () shares a fluorinated phenyl group but substitutes the propargylamine with a naphthyl group. The dihedral angle between the fluorophenyl and naphthyl rings (60.5°) introduces conformational rigidity absent in the target compound, which has a smaller propargyl group .
2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide
highlights a compound with a para-fluorophenylmethyl group and a propargylamino chain. The furan substituent introduces hydrogen-bond acceptor sites, which are absent in the target compound’s simpler 2-fluorophenyl group .
Propargyl-Containing Analogues
N-(2-Amino-2-oxoethyl)-2-(2-(2-((3-iodobenzyl)amino)ethoxy)ethoxy)-N-(prop-2-yn-1-yl)acetamide
This derivative () shares the propargylamino group but incorporates a polyethylene glycol-like ethoxy chain and an iodobenzyl group. The iodine atom enables radio-labeling applications, while the ethoxy chain improves solubility (clogP ~1.8 vs. ~2.1 for the target compound). The target’s 2-fluorophenyl group may confer better metabolic stability than the iodobenzyl group due to fluorine’s resistance to oxidation .
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide
lists this compound, which replaces the fluorophenyl group with a trifluoroethyl chain. The trifluoroethyl group increases electron-withdrawing effects, lowering pKa (~8.5) compared to the target compound’s aromatic fluorine (pKa ~10.2). This difference could influence ionization state under physiological conditions .
Agrochemical Acetamides
Compounds like alachlor and pretilachlor () feature chloro and alkylphenyl substituents. Alachlor’s methoxymethyl group enhances soil mobility, whereas the target’s propargyl group may limit environmental persistence due to alkyne reactivity. The 2-fluorophenyl group’s electronegativity (−I effect) could reduce nucleophilic degradation rates compared to alachlor’s chloro substituent .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | Key Substituents | logP (Est.) | Notable Features |
|---|---|---|---|---|
| Target Compound | 256.7 | 2-fluorophenyl, propargylamine | 2.1 | Ortho-F steric effects, HCl salt |
| N-(3-Cl-4-F-phenyl)-2-naphthylacetamide | 315.8 | 3-Cl-4-F-phenyl, naphthyl | 3.5 | Conformational rigidity |
| 2-[(4-F-phenylmethyl)(propargyl)amino]acetamide | 329.4 | 4-F-phenylmethyl, furfuryl | 1.8 | Para-F, furan H-bond acceptor |
| Alachlor | 269.8 | 2,6-diethylphenyl, methoxymethyl | 3.9 | Agrochemical, chloro substituent |
Key Findings
Propargyl Reactivity : The propargyl group enables click chemistry applications, a feature absent in agrochemical acetamides .
Salt Forms: The hydrochloride salt improves crystallinity, as seen in N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride (), aiding purification .
Electron Effects : Fluorine’s electronegativity enhances stability against oxidative metabolism compared to chlorine in alachlor .
Biological Activity
N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride, with the CAS number 1423031-06-4, is a synthetic organic compound classified as an amide. This compound is characterized by its unique structural features, including a fluorophenyl group and a propynylamino moiety, which contribute to its potential biological activities. The compound is primarily explored for its applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClFN2O |
| Molecular Weight | 242.67 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-(prop-2-ynylamino)acetamide; hydrochloride |
| InChI Key | SMUNFDGGSPOJNR-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro tests demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) showing effective bactericidal and fungicidal activities.
The compound has also been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in certain assays .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In vitro studies have suggested that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's structural features may enhance its ability to interact with cancer-related molecular targets.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives, including this compound. The results indicated that this compound was effective against resistant strains, highlighting its potential as a therapeutic agent against multidrug-resistant infections .
- Evaluation of Cytotoxicity : In cytotoxicity assays, the compound exhibited low hemolytic activity (3.23% to 15.22%), indicating a favorable safety profile for further development as a drug candidate .
Comparison with Related Compounds
The biological activity and chemical reactivity of this compound can be compared with similar compounds:
| Compound | MIC (μg/mL) | Key Activity |
|---|---|---|
| N-(2-chlorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride | 0.30 | Moderate antibacterial |
| N-(2-bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride | 0.25 | Strong antibacterial |
| This compound | 0.22 | Highly effective |
The presence of the fluorine atom in the phenyl ring significantly influences the compound's reactivity and biological activity compared to its analogs.
Q & A
Basic Synthesis Optimization: What solvent systems and bases are effective for synthesizing N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride?
Answer:
The synthesis of structurally analogous acetamides often employs dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl generated during amide bond formation. For example, in the synthesis of N-(3-chloro-4-fluorophenyl)acetamide derivatives, DCM and TEA were used to facilitate reaction completion at 273 K, followed by extraction and crystallization from toluene . For prop-2-yn-1-ylamine-containing compounds, acetonitrile has been utilized as a polar aprotic solvent in the presence of K₂CO₃ to activate chloroacetamide intermediates, enabling nucleophilic substitution (e.g., in 2-(2-formylphenoxy)acetamide synthesis) .
Recommendation:
- Solvent: Test DCM or acetonitrile for solubility and reaction efficiency.
- Base: Compare TEA (for rapid neutralization) vs. K₂CO₃ (for slower, controlled reactions).
Advanced Crystallography: How can hydrogen-bonding patterns in the crystal structure inform stability and solubility of this compound?
Answer:
Crystal packing in fluorophenyl acetamides is stabilized by N–H···O hydrogen bonds, as seen in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, where dihedral angles between aromatic rings (e.g., 60.5°) influence molecular planarity and intermolecular interactions . The hydrochloride salt form likely enhances solubility via ionic interactions but may reduce crystallinity due to disrupted hydrogen-bond networks.
Methodology:
- XRD refinement: Use SHELXL for small-molecule refinement to resolve H-bond distances and angles .
- Thermal analysis: Correlate melting points (e.g., 421 K in ) with lattice stability.
Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR: ¹H and ¹³C NMR can confirm the presence of the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and prop-2-yn-1-yl moiety (δ ~2.5 ppm for sp-hybridized CH₂) .
- FTIR: Look for amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- Mass spectrometry: HRMS (AP-ESI) can validate the molecular ion [M+H]⁺ for C₁₁H₁₁ClF₂N₂O (exact mass calculated).
Validation: Cross-reference with single-crystal XRD data for bond-length validation (e.g., normal ranges: C–N ~1.33 Å, C=O ~1.23 Å) .
Advanced Biological Activity: How can structure-activity relationships (SAR) guide the design of analogs targeting inflammasomes or kinases?
Answer:
The prop-2-yn-1-yl group introduces rigidity and potential for click chemistry modifications. In NLRP3 inflammasome inhibitors, acetylated amines and fluorophenyl groups enhance binding to ATP pockets, as seen in compounds like N-(2-(sec-butoxy)-5-chlorobenzyl)-2-(thiophen-3-yl)acetamide . Fluorine substituents improve bioavailability and metabolic stability by reducing CYP450 interactions.
SAR Strategy:
- Substitution: Test electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring for enhanced target affinity.
- Salt forms: Compare hydrochloride vs. free base solubility in cellular assays.
Basic Solubility Challenges: How does the hydrochloride salt affect solubility in aqueous vs. organic media?
Answer:
Hydrochloride salts generally improve aqueous solubility via ionic dissociation but may reduce permeability in nonpolar environments. For example, N-(prop-2-yn-1-yl)trifluoroacetamide derivatives show moderate solubility in DMSO and methanol but require sonication for aqueous buffers .
Experimental Design:
- Solubility screening: Use DMSO for stock solutions and PBS (pH 7.4) for dilution.
- Salt exchange: Explore alternative counterions (e.g., mesylate, tosylate) if precipitation occurs.
Advanced Computational Modeling: What in silico methods predict binding affinity for neurological or anti-inflammatory targets?
Answer:
Molecular docking (e.g., AutoDock Vina) can simulate interactions with NLRP3 (PDB: 6NPY) or kinase domains. For instance, fluorophenyl acetamides with propynyl groups show π-π stacking with Tyr/His residues in inflammasome models . Pharmacophore models should prioritize hydrogen-bond acceptors (amide oxygen) and hydrophobic pockets (fluorophenyl).
Validation:
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET prediction: Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
